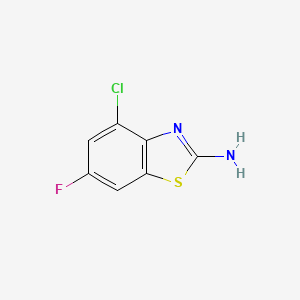

4-chloro-6-fluoro-1,3-benzothiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-fluoro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2S/c8-4-1-3(9)2-5-6(4)11-7(10)12-5/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFVRZURNJXRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=N2)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20478727 | |

| Record name | 2-Amino-4-chloro-6-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210834-98-3 | |

| Record name | 2-Amino-4-chloro-6-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

basic properties of 4-chloro-6-fluoro-1,3-benzothiazol-2-amine

An In-depth Technical Guide to the Core Properties of 4-Chloro-6-fluoro-1,3-benzothiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated heterocyclic amine belonging to the benzothiazole class of compounds. This scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. The strategic placement of chloro and fluoro groups on the benzene ring can significantly modulate the physicochemical and pharmacokinetic properties of the molecule, making it an attractive building block for drug discovery and development. This guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, a plausible synthetic route, expected spectroscopic signatures, potential biological activities, and essential safety protocols. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and related compounds.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for drug development. While experimental data for this compound is not extensively documented in public literature, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

| Property | Predicted Value | Notes |

| Molecular Formula | C₇H₄ClFN₂S | - |

| Molecular Weight | 202.64 g/mol | - |

| Appearance | Off-white to light-colored crystalline solid | Based on similar 2-aminobenzothiazoles[1] |

| Melting Point | > 150 °C | Halogenated aromatic compounds tend to have high melting points. |

| Boiling Point | Not available | Likely to decompose at high temperatures. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | The aromatic and heterocyclic nature suggests poor aqueous solubility. |

| pKa (amine) | ~ 4-5 | The electron-withdrawing effects of the halogens and the thiazole ring decrease the basicity of the exocyclic amine. |

| LogP | 2.5 - 3.5 | The presence of halogens increases lipophilicity. |

Synthesis of this compound

The synthesis of 2-aminobenzothiazoles is a well-established process in organic chemistry, typically proceeding via the reaction of a substituted aniline with a thiocyanate source in the presence of a halogen. A plausible and efficient synthetic route for this compound starts from 3-chloro-5-fluoroaniline.

Synthetic Workflow

Caption: Figure 1: Synthetic Pathway for this compound

Step-by-Step Experimental Protocol

This protocol is adapted from established methods for the synthesis of halogenated 2-aminobenzothiazoles.[2]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-chloro-5-fluoroaniline (1 equivalent) and potassium thiocyanate (2 equivalents) in glacial acetic acid.

-

Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

-

Bromination: While maintaining the low temperature, add a solution of bromine (1 equivalent) in glacial acetic acid dropwise from the dropping funnel over a period of 30-60 minutes. The rate of addition should be controlled to prevent a sudden rise in temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

-

Workup: Pour the reaction mixture into a beaker of crushed ice with vigorous stirring. The crude product will precipitate out of the solution.

-

Purification: Filter the precipitate, wash thoroughly with cold water to remove any remaining acid and salts, and then dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the final product.

Spectroscopic Analysis

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound. While specific spectra for this compound are not publicly available, the expected spectral features can be predicted based on its structure and data from similar compounds.[3][4][5]

| Technique | Predicted Spectral Features |

| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two protons on the benzene ring. The coupling constants will be indicative of their relative positions. - Amine Protons: A broad singlet in the region of δ 5.0-6.0 ppm, corresponding to the -NH₂ group. The chemical shift can vary with solvent and concentration. This peak will disappear upon D₂O exchange.[4][5] |

| ¹³C NMR | - Aromatic Carbons: Multiple signals in the aromatic region (δ 110-155 ppm). The carbons attached to fluorine and chlorine will show characteristic splitting patterns and chemical shifts. - Thiazole Carbons: A signal for the C=N carbon of the thiazole ring is expected to be in the downfield region (δ > 160 ppm).[3] |

| IR Spectroscopy | - N-H Stretching: A pair of sharp to medium peaks in the range of 3300-3500 cm⁻¹ characteristic of a primary amine.[5] - C=N Stretching: A strong absorption around 1620-1650 cm⁻¹ from the thiazole ring. - C-F and C-Cl Stretching: Absorptions in the fingerprint region, typically around 1000-1200 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl. |

| Mass Spectrometry | - Molecular Ion Peak: An odd-numbered molecular ion peak, consistent with the nitrogen rule for a compound with an even number of nitrogen atoms. The isotopic pattern of the molecular ion will show a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, confirming the presence of one chlorine atom. - Fragmentation: Fragmentation patterns would likely involve the loss of small molecules like HCN or cleavage of the thiazole ring. |

Biological Activity and Potential Applications

The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][6][7] The introduction of fluorine and chlorine atoms can enhance these activities and improve pharmacokinetic profiles.

Potential Therapeutic Areas

-

Antimicrobial Agents: Fluorinated benzothiazoles have shown promise as potent antibacterial and antifungal agents.[6] The presence of halogens can increase lipophilicity, facilitating passage through microbial cell membranes.

-

Anticancer Agents: Many 2-aminobenzothiazole derivatives have been investigated for their anticancer properties, often acting as kinase inhibitors or disrupting microtubule formation.

-

Neuroprotective Agents: Some benzothiazoles have been explored for their potential in treating neurodegenerative diseases.

Drug Discovery Workflow

Caption: Figure 2: Drug Discovery Workflow for Benzothiazole Derivatives

Safety and Handling

Appropriate safety precautions must be taken when handling this compound, as with any laboratory chemical. The following guidelines are based on safety data sheets for structurally related compounds.[8][9][10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a versatile chemical entity with significant potential as a building block in the development of new therapeutic agents. Its synthesis is achievable through established chemical methods, and its structure can be readily confirmed by standard spectroscopic techniques. The presence of both chloro and fluoro substituents provides opportunities for fine-tuning its biological activity and pharmacokinetic properties. This guide serves as a foundational resource to aid researchers in the effective utilization of this compound in their drug discovery and development endeavors.

References

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved from [Link]

-

PubChem. (n.d.). 4,6-Difluoro-1,3-benzothiazol-2-amine. Retrieved from [Link]

-

SAS Publishers. (n.d.). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (n.d.). A Comprehensive Review on Synthesis and Pharmacological Activity of Benzothiazole Derivatives. Retrieved from [Link]

- Synthesis, characterization and anti-microbial activities of novel N-[6-fluoro-7-substituted-1,3-benzothiazol-2-yl]-4-[3-chloro-. (n.d.). Retrieved from https://www.tsijournals.com/articles/synthesis-characterization-and-antimicrobial-activities-of-novel-n6fluoro7substituted13benzothiazol2yl43chloro23nitrop.pdf

-

PubChem. (n.d.). 2-Benzothiazolamine, 4-chloro-. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]

Sources

- 1. 2-Benzothiazolamine, 4-chloro- | C7H5ClN2S | CID 29872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. sybespharmacy.com [sybespharmacy.com]

- 7. saspublishers.com [saspublishers.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 4-chloro-6-fluoro-1,3-benzothiazol-2-amine: Synthesis, Properties, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Heterocyclic Scaffold

In the landscape of medicinal chemistry, the benzothiazole nucleus stands out as a privileged scaffold, a foundational structure from which a multitude of pharmacologically active agents have been developed.[1][2][3] Its unique electronic properties and rigid bicyclic structure allow it to interact with a wide array of biological targets, leading to compounds with diverse therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1][4] This guide focuses on a specific, strategically substituted derivative: 4-chloro-6-fluoro-1,3-benzothiazol-2-amine (CAS Number: 210834-98-3 ).

The introduction of halogen atoms—specifically chlorine and fluorine—at the 4 and 6 positions of the benzothiazole ring is not arbitrary. These substitutions significantly modulate the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. The 2-amino group provides a critical synthetic handle, a versatile point for derivatization to build more complex molecules. Understanding the synthesis, properties, and safe handling of this compound is therefore essential for researchers aiming to leverage its potential in drug discovery and development programs. This document serves as an in-depth technical resource, providing not just protocols but the scientific rationale behind them.

Part 1: Physicochemical and Structural Characteristics

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters influence solubility, reactivity, and formulation choices. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 210834-98-3 | [5] |

| Molecular Formula | C₇H₄ClFN₂S | [5] |

| Molecular Weight | 202.64 g/mol | [5] |

| Density | 1.625 g/cm³ | [5] |

| Boiling Point | 340.39 °C at 760 mmHg | [5] |

| Appearance | Typically a solid powder | Inferred |

Part 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of 2-aminobenzothiazoles is a well-established process in heterocyclic chemistry, most commonly achieved through the Hugershoff reaction. This involves the cyclization of an appropriately substituted aniline with a thiocyanate source in the presence of an oxidizing agent, typically bromine.

Expertise-Driven Rationale for Reagent Selection:

-

Starting Material: The key to synthesizing the target molecule is the selection of the correct aniline precursor. To achieve the 4-chloro and 6-fluoro substitution pattern, 3-chloro-5-fluoroaniline is the required starting material. The positions of the halogens on the aniline ring directly dictate their final positions on the resulting benzothiazole structure.

-

Thiocyanate Source: Potassium or ammonium thiocyanate is used as the source of the sulfur and nitrogen atoms that will form the thiazole ring. It reacts in situ to form thiocyanogen ((SCN)₂), the key electrophilic species.

-

Oxidizing Agent & Solvent: Bromine in glacial acetic acid is the classic reagent system. Acetic acid provides a polar protic medium that facilitates the reaction, while bromine acts as the oxidizing agent to generate the electrophilic thiocyanogen intermediate from the thiocyanate salt. The reaction is typically performed at low temperatures to control the rate of bromine addition and prevent unwanted side reactions.

Step-by-Step Laboratory Synthesis Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add potassium thiocyanate (0.08 mol) to glacial acetic acid (20 mL). Cool the mixture in an ice-water bath to below room temperature.

-

Addition of Aniline: To the cooled, stirring suspension, add 3-chloro-5-fluoroaniline (0.01 mol).

-

Bromine Addition: Prepare a solution of bromine (1.6 mL) in glacial acetic acid (6 mL). Add this solution dropwise from the dropping funnel to the reaction mixture. The rate of addition must be carefully controlled to ensure the temperature does not rise significantly above room temperature. This step is critical for safety and yield, as the reaction is exothermic.

-

Reaction and Stirring: After the complete addition of bromine, continue to stir the mixture for approximately 2-3 hours, allowing it to gradually warm to room temperature. This allows the electrophilic cyclization to proceed to completion.

-

Precipitation and Heating: Add water (6 mL) to the reaction mixture. This will cause the product to begin precipitating. Heat the resulting slurry to approximately 85°C to ensure complete reaction and improve the crystal form of the product.

-

Isolation and Purification: Filter the hot solution to remove any insoluble impurities. Upon cooling the filtrate, the desired product, 2-amino-4-chloro-6-fluorobenzothiazole, will crystallize. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the final compound.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 3: Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its role as a versatile intermediate for the synthesis of novel drug candidates. The 2-amino group is a nucleophilic site that can be readily modified through a variety of chemical reactions to introduce new pharmacophores and modulate biological activity.

A Scaffold for Diverse Biological Activities:

Research on analogous benzothiazole structures has demonstrated a vast spectrum of pharmacological activities. This suggests that derivatives of this compound are promising candidates for screening in various therapeutic areas:

-

Antimicrobial and Antifungal Agents: The benzothiazole core is present in compounds that show potent activity against various bacterial and fungal strains.[1][7]

-

Antitubercular Activity: Many benzothiazole derivatives have been investigated as novel agents to combat Mycobacterium tuberculosis, including multi-drug resistant strains.[3]

-

Anticancer Agents: The planar benzothiazole ring system can intercalate with DNA or bind to the active sites of enzymes crucial for cancer cell proliferation, such as kinases.[1]

-

Anti-inflammatory and Analgesic Effects: Derivatives have been shown to possess anti-inflammatory and pain-relieving properties.[1][2]

-

Neuroprotective Applications: The scaffold is being explored for its potential in treating neurodegenerative diseases, such as by imaging amyloid plaques.[4]

Synthetic Derivatization Pathways:

The 2-amino group serves as a launchpad for creating extensive libraries of compounds for high-throughput screening. Key reactions include:

-

Schiff Base Formation: Reaction with various aldehydes yields Schiff bases, which can be further cyclized to form other heterocyclic systems like azetidinones or thiazolidinones.[1][2]

-

Acylation and Sulfonylation: Acylation with acid chlorides or reaction with sulfonyl chlorides attaches amide or sulfonamide functionalities, which are common in many approved drugs.[8]

-

Condensation Reactions: The amino group can participate in condensation reactions to build more complex heterocyclic systems, expanding the chemical space for drug discovery.[6]

Conceptual Derivatization Diagram

Caption: Derivatization pathways from the core molecule to diverse bioactive compounds.

Part 4: Critical Safety and Handling Protocols

Assume this compound is hazardous until proven otherwise.

Hazard Identification and Precautionary Statements:

Based on related structures, this compound should be treated as:

-

Toxic/Harmful if Swallowed or in Contact with Skin: (H301/H311, H302/H312).[9][12]

-

May Cause Respiratory Irritation: (H335).[13]

Mandatory Personal Protective Equipment (PPE):

-

Eye Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11]

-

Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and change them if any sign of degradation is observed.

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, use additional protective clothing such as a PVC apron.[13]

-

Respiratory Protection: All handling of the solid powder or solutions should be conducted inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[9] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is required.

Handling and Storage:

-

Handling: Avoid all personal contact, including the inhalation of dust.[13] Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly after handling, even if gloves were worn.[10]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][11] Store away from incompatible materials such as strong oxidizing agents.

First-Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[10]

-

In Case of Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[11]

References

-

Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. Available at: [Link]

-

2-BENZOTHIAZOLAMINE, 4-CHLORO-6-FLUORO-. Chemsrc. Available at: [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica. Available at: [Link]

-

4,6-Difluoro-1,3-benzothiazol-2-amine. PubChem. Available at: [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. WJPR. Available at: [Link]

-

Safety Data Sheet. IBI. Available at: [Link]

-

4-Amino-5-chloro-2,1,3-benzothiadiazole. PubChem. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. SAS Publishers. Available at: [Link]

-

Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. Royal Society of Chemistry. Available at: [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health. Available at: [Link]

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03862A [pubs.rsc.org]

- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-BENZOTHIAZOLAMINE, 4-CHLORO-6-FLUORO | CAS#:210834-98-3 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Physicochemical Characteristics of 4-chloro-6-fluoro-1,3-benzothiazol-2-amine

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole nucleus, a bicyclic system composed of fused benzene and thiazole rings, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties facilitate interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of this versatile molecule have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3] The compound 4-chloro-6-fluoro-1,3-benzothiazol-2-amine is a halogenated derivative of the 2-aminobenzothiazole core, a substitution pattern that can significantly influence its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, offering insights for researchers and professionals engaged in drug discovery and development.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is paramount in the early stages of drug development. These parameters dictate a molecule's behavior from synthesis and formulation to its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Structural and Molecular Data

The foundational characteristics of this compound are summarized in the table below. The presence of electron-withdrawing halogen atoms (chlorine and fluorine) is expected to modulate the electron density of the aromatic system and the basicity of the 2-amino group.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClFN₂S | [4] |

| Molecular Weight | 202.64 g/mol | [4] |

| CAS Number | 210834-98-3 | |

| Appearance | Predicted to be a solid | |

| Melting Point | 205-210 °C | |

| Boiling Point | 340.39 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.625 g/cm³ (Predicted) | [4] |

| Polar Surface Area (PSA) | 67.15 Ų | |

| XLogP3 | 2.8 |

Experimental Determination of Physicochemical Properties

The accurate determination of physicochemical properties relies on standardized experimental protocols. This section outlines the methodologies for key parameters, providing a framework for their validation.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. The sharp melting range of a crystalline solid is a hallmark of its pure form.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rapid rate initially and then slowed to 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. For a pure compound, this range should be narrow.

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for ensuring thermal equilibrium between the sample and the thermometer, leading to an accurate determination.

Diagram: Melting Point Determination Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

An In-depth Technical Guide to the Solubility of 4-chloro-6-fluoro-1,3-benzothiazol-2-amine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of 4-chloro-6-fluoro-1,3-benzothiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry, and outlines a robust experimental framework for determining its solubility in various organic solvents. While specific solubility data for this compound is not extensively published, this document synthesizes foundational principles of solubility, physicochemical properties of related benzothiazole derivatives, and established methodologies to empower researchers in generating reliable and reproducible solubility profiles. The protocols detailed herein are designed to be self-validating, ensuring the highest degree of scientific integrity.

Introduction: The Significance of Solubility in Drug Discovery

In the realm of pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" remains a fundamental tenet.[3] The solubility of a compound dictates its dissolution rate, which in turn profoundly influences its absorption and overall bioavailability.[1] For heterocyclic compounds like this compound, which are prevalent scaffolds in medicinal chemistry, a thorough understanding of their solubility characteristics is paramount for formulation development, toxicity studies, and ensuring optimal therapeutic outcomes.[4][5] This guide serves as a practical resource for researchers, providing both the theoretical underpinnings and detailed experimental protocols for the systematic evaluation of this compound's solubility in a range of organic solvents.

Physicochemical Profile of this compound

A predictive understanding of a compound's solubility begins with an analysis of its molecular structure and resulting physicochemical properties.

Molecular Structure:

-

Name: this compound

-

Molecular Formula: C₇H₄ClFN₂S[6]

-

Molecular Weight: 202.64 g/mol [6]

-

Core Structure: A benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring.[7] This core is aromatic and relatively non-polar.

-

Substituents:

-

2-amino group (-NH₂): Capable of acting as both a hydrogen bond donor and acceptor, which can enhance interactions with protic solvents.

-

4-chloro (-Cl) and 6-fluoro (-F) groups: These electron-withdrawing halogen substituents increase the polarity of the molecule and can influence crystal lattice energy, thereby affecting solubility. The presence of fluorine, in particular, can modulate properties like metabolic stability and binding affinity.[5]

-

Predicted Solubility Behavior:

Based on its structure, this compound is expected to exhibit limited solubility in water due to its predominantly non-polar aromatic core.[8] However, its solubility is anticipated to be significantly higher in a range of organic solvents, particularly those that can engage in hydrogen bonding or have a polarity that matches the solute.[8] For instance, polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents such as ethanol and methanol are likely to be effective at solvating this molecule.[8][9]

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[10] It is a thermodynamic method that measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[11][12]

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute.[10] The resulting saturated solution is then carefully separated from the excess solid and the concentration of the dissolved compound is quantified using a suitable analytical technique.[10]

Detailed Experimental Workflow

The following protocol provides a step-by-step guide for determining the solubility of this compound.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Protocol Steps:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.

-

Accurately add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[10] A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To ensure complete separation of the undissolved solid, centrifuge the vials at a moderate speed.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial.[10] This step is critical to remove any remaining solid particles.

-

-

Quantification of Solute:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the standard solutions and the filtered saturated solution using a validated HPLC method.

-

Generate a calibration curve by plotting the peak area (or height) from the HPLC chromatograms of the standard solutions against their known concentrations.

-

Determine the concentration of the compound in the saturated solution by interpolating its peak area on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.[10]

-

Visualization of the Experimental Workflow

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Data Presentation and Interpretation

The obtained solubility data should be tabulated for clear comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | 5.1 | [Experimental Value] | [Calculated Value] |

| Ethanol | 4.3 | [Experimental Value] | [Calculated Value] |

| Acetone | 5.1 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 5.8 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 4.4 | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 3.1 | [Experimental Value] | [Calculated Value] |

| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |

| Hexane | 0.1 | [Experimental Value] | [Calculated Value] |

Interpretation:

The relationship between the solvent's properties (e.g., polarity, hydrogen bonding capacity) and the measured solubility should be analyzed. This analysis provides valuable insights into the solvation mechanisms and can guide the selection of appropriate solvents for formulation, purification, and analytical method development.

Causality and Trustworthiness in Experimental Design

-

Why Excess Solute? Using an excess of the solid compound is fundamental to ensuring that the solution becomes saturated and that a true equilibrium is established between the solid and dissolved states.[10]

-

Why Prolonged Agitation? The dissolution process can be slow, especially for poorly soluble compounds. Agitation for 24-72 hours at a constant temperature is necessary to overcome kinetic barriers and reach a thermodynamic equilibrium.[10][11]

-

Why Filtration? The presence of even microscopic solid particles in the sample for analysis can lead to a significant overestimation of solubility. Filtration through a fine, non-adsorptive filter is a critical step to ensure that only the dissolved solute is being quantified.[10]

-

Why HPLC? HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the analyte even in complex mixtures.[1] The use of a calibration curve with multiple standards ensures the linearity and accuracy of the measurement.[10]

Conclusion

References

- Solubility of Things. (n.d.). Benzothiazole.

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- Slideshare. (n.d.). Solubility & Method for determination of solubility.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- PubChem. (n.d.). Benzothiazole.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- SlidePlayer. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.

- Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- Unipd. (2024, May 18). Predicting drug solubility in organic solvents mixtures.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- ResearchGate. (2024, September 10). Benzothiazine derivatives solubility?.

- World Journal of Pharmaceutical Research. (n.d.). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF CHLORO-FLUORO BENZOTHIAZOLE DERIVATIVES.

- Sigma-Aldrich. (n.d.). This compound.

- ResearchGate. (2025, August 8). Benzothiazole derivatives with varied substituents: Synthesis, aggregated luminescence properties, and application in single-component WLEDs.

- Arabian Journal of Chemistry. (n.d.). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives.

- ResearchGate. (2025, August 7). Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives.

- Chemsrc. (2025, August 27). 2-BENZOTHIAZOLAMINE, 4-CHLORO-6-FLUORO-.

- Wikipedia. (n.d.). Benzothiazole.

- PubChem. (n.d.). 4,6-Difluoro-1,3-benzothiazol-2-amine.

- MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.

- ResearchGate. (2025, June 28). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases.

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. rheolution.com [rheolution.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. 2-BENZOTHIAZOLAMINE, 4-CHLORO-6-FLUORO | CAS#:210834-98-3 | Chemsrc [chemsrc.com]

- 7. Benzothiazole - Wikipedia [en.wikipedia.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. pharmatutor.org [pharmatutor.org]

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-6-fluoro-1,3-benzothiazol-2-amine

This technical guide provides a detailed exploration of the spectroscopic profile of 4-chloro-6-fluoro-1,3-benzothiazol-2-amine, a compound of interest in medicinal chemistry and drug development. While direct experimental data for this specific molecule is not extensively available in public literature, this document leverages established spectroscopic principles and data from closely related analogs to present a predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and similar benzothiazole derivatives.

Introduction and Molecular Structure

This compound belongs to the benzothiazole class of heterocyclic compounds, which are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The precise substitution pattern of a chlorine atom at the 4-position and a fluorine atom at the 6-position, combined with the 2-amino group, is anticipated to modulate its physicochemical and biological properties. Accurate spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and understanding its chemical behavior.

Molecular Structure and Numbering

Below is the chemical structure of this compound with the standard IUPAC numbering convention.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound based on analogous compounds and first principles.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the two aromatic protons and the protons of the primary amine. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating amine group.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | 7.3 - 7.5 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| H-7 | 7.6 - 7.8 | Doublet of doublets (dd) | J(H-F) ≈ 4-6, J(H-H) ≈ 2-3 |

| -NH₂ | 7.1 - 7.3 | Broad singlet | - |

-

Rationale: The aromatic protons H-5 and H-7 will appear as distinct signals due to their unique electronic environments. The fluorine at position 6 will cause splitting of both H-5 and H-7 signals, with the coupling constant being larger for the meta coupling (H-5) than the para coupling (H-7). The amine protons are expected to be a broad singlet, exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are predicted based on the known effects of substituents on the benzothiazole ring system.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 165 - 170 |

| C-4 | 120 - 125 (C-Cl) |

| C-5 | 110 - 115 |

| C-6 | 155 - 160 (C-F, d, ¹JCF ≈ 240-250 Hz) |

| C-7 | 115 - 120 |

| C-7a | 145 - 150 |

| C-3a | 130 - 135 |

-

Rationale: The C-2 carbon, attached to three heteroatoms, will be the most downfield. The carbon bearing the fluorine (C-6) will show a large one-bond coupling constant (¹JCF). The carbon attached to chlorine (C-4) will also be significantly shifted.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of a chlorine atom.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Relative Abundance | Notes |

| [M]⁺ | 204 | ~100% | Corresponding to C₇H₄ClFN₂S |

| [M+2]⁺ | 206 | ~33% | Isotopic peak due to ³⁷Cl |

-

Predicted Fragmentation: The primary fragmentation is likely to involve the loss of HCN from the thiazole ring, a common fragmentation pathway for 2-aminobenzothiazoles.

Caption: Predicted primary fragmentation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted Infrared (IR) Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300 - 3500 | Medium, broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| C=N stretch (thiazole) | 1600 - 1650 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium to strong |

| C-F stretch | 1100 - 1250 | Strong |

| C-Cl stretch | 700 - 800 | Strong |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy Workflow

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

Data Processing: Process the raw data by applying a Fourier transform. Correct the phase and baseline of the resulting spectra. Calibrate the chemical shift scale using the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C). Integrate the proton signals and identify the peak positions for all signals.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Infrared Spectroscopy Protocol

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The provided data and protocols offer a valuable resource for researchers working on the synthesis and characterization of this and related benzothiazole derivatives. Experimental verification of these predictions will be crucial for confirming the structure and purity of synthesized batches of this compound.

References

- S. R. Reddy D, et al. (2014). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica.

- D. Ravi Sankar Reddy, et al. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. World Journal of Pharmacy and Pharmaceutical Sciences.

- D. Ravi Sankar Reddy, et al. (2014). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica.

-

PubChem. (2023). 6-Chloro-2-benzothiazolamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

1H NMR and 13C NMR of 4-chloro-6-fluoro-1,3-benzothiazol-2-amine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-chloro-6-fluoro-1,3-benzothiazol-2-amine

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a key heterocyclic scaffold in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data. It delves into the causal relationships between the molecule's unique structural features—specifically the influence of its halogen substituents and the electronic environment of the benzothiazole core—and the resulting NMR spectral characteristics. We will explore detailed experimental protocols, in-depth spectral interpretation, and the logic of structural elucidation, providing researchers with a robust framework for characterizing this and similar molecular entities.

Introduction: The Structural Imperative

The 2-aminobenzothiazole framework is a privileged scaffold in medicinal chemistry, forming the core of compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] The specific analogue, this compound, presents a unique substitution pattern on the benzene ring. The presence of two distinct halogen atoms, chlorine and fluorine, creates a complex electronic environment that directly influences the magnetic properties of its constituent nuclei.

NMR spectroscopy is the quintessential tool for the unambiguous structural elucidation of such organic molecules.[3] It provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide will serve as an authoritative reference for interpreting the ¹H and ¹³C NMR spectra of this specific compound, emphasizing the "why" behind the observed chemical shifts and coupling constants.

Molecular Structure and Predicted NMR Environments

To interpret the NMR spectra, one must first analyze the molecular structure to identify all chemically non-equivalent protons and carbons.

Figure 1: Molecular structure of this compound with atom numbering.

-

Proton Environments: There are two distinct aromatic protons (H-5 and H-7) and the amine protons (-NH₂). The chemical shifts and multiplicities of H-5 and H-7 will be dictated by their positions relative to the electron-withdrawing Cl and F atoms and by their coupling to each other and to the fluorine atom.

-

Carbon Environments: The structure contains nine unique carbon atoms. The chemical shifts will be influenced by hybridization, attachment to electronegative atoms (N, S, Cl, F), and aromaticity. Notably, C-2, C-4, and C-6 will be significantly affected by their direct connection to heteroatoms.

Experimental Protocol: A Self-Validating Workflow

The acquisition of high-quality, reproducible NMR data is paramount. The following protocol is a field-proven method for compounds of this class.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of purified this compound for ¹H NMR (25-50 mg for ¹³C NMR).

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is selected for its excellent solvating power for polar heterocyclic compounds and its ability to slow the exchange of N-H protons, allowing for their observation.[4]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[3]

-

Transfer the solution to a clean, high-quality 5 mm NMR tube.

-

-

Instrument Configuration:

-

Spectrometer: A 400 MHz (or higher) spectrometer is recommended for achieving good signal dispersion, particularly for resolving the complex multiplets in the aromatic region.[5]

-

Probe: A standard broadband or inverse detection probe, tuned to the ¹H and ¹³C frequencies.

-

Temperature: Maintain a constant sample temperature, typically 298 K, to ensure chemical shift stability.

-

-

Data Acquisition:

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: ~16 ppm (centered around 6 ppm).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled (zgpg30).

-

Spectral Width: ~250 ppm (centered around 120 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: ≥1024 scans, necessary due to the low natural abundance (~1.1%) of the ¹³C isotope.[3]

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Analysis and Interpretation of ¹H NMR Spectrum

The ¹H NMR spectrum provides a detailed map of the proton environments. The interpretation relies on analyzing chemical shifts (δ), signal multiplicities, and coupling constants (J).

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.85 | Broad singlet | - | -NH₂ |

| ~7.60 | d | J(H-F) ≈ 8-10 Hz | H-5 |

| ~7.45 | d | J(H-F) ≈ 10-12 Hz | H-7 |

In-Depth Rationale:

-

-NH₂ Protons (δ ~7.85 ppm): The amine protons are expected to appear as a broad singlet. Their chemical shift is variable and dependent on concentration and residual water in the solvent. In DMSO-d₆, hydrogen bonding with the solvent deshields these protons, shifting them downfield compared to spectra recorded in CDCl₃.[6]

-

Aromatic Protons (H-5, H-7):

-

The electron-withdrawing nature of the benzothiazole ring system and the halogen substituents shifts these protons downfield into the 7.4-7.7 ppm range.

-

H-5: This proton is ortho to the fluorine at C-6 and meta to the proton at C-7. The dominant coupling will be the three-bond coupling to fluorine (³J_HF), which is typically in the range of 8-10 Hz, splitting the signal into a doublet. The four-bond meta coupling to H-7 (⁴J_HH) is much smaller (~2-3 Hz) and may not be resolved, or it may appear as a broadening of the doublet peaks.

-

H-7: This proton is also ortho to the fluorine at C-6. It will exhibit a strong ³J_HF coupling, resulting in a doublet. The ⁴J_HH meta-coupling to H-5 is again small. The coupling constant for ³J_HF to H-7 is often slightly larger than to H-5.

-

Figure 2: Key proton coupling relationships in the aromatic region.

Analysis and Interpretation of ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The interpretation focuses on chemical shifts, with particular attention to the effects of electronegative substituents and C-F coupling.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Coupling (¹J_CF, Hz) | Assignment |

| ~168.0 | - | C-2 |

| ~158.0 | ~240 Hz | C-6 |

| ~148.0 | - | C-7a |

| ~132.0 | - | C-3a |

| ~122.0 | ~25 Hz | C-4 |

| ~115.5 | ~25 Hz | C-5 |

| ~105.0 | ~28 Hz | C-7 |

In-Depth Rationale:

-

C-2 (δ ~168.0 ppm): This carbon, bonded to three nitrogen/sulfur atoms in the thiazole ring, is highly deshielded and appears furthest downfield, a characteristic feature of the C-2 carbon in 2-aminobenzothiazoles.[3]

-

C-6 (δ ~158.0 ppm): The carbon directly attached to fluorine experiences a strong deshielding effect and exhibits a very large one-bond C-F coupling constant (¹J_CF) of approximately 240 Hz.[5] This large splitting is the most definitive signal for assigning this carbon and is a textbook example of a self-validating system; the large coupling confirms the assignment.

-

Quaternary Carbons (C-7a, C-3a, C-4):

-

C-7a and C-3a: These are the bridgehead carbons. C-7a, adjacent to the ring nitrogen, is typically found around 148-152 ppm. C-3a, adjacent to the sulfur, is further upfield.

-

C-4: The carbon bearing the chlorine atom is deshielded by the halogen. It will also exhibit a smaller two-bond coupling to fluorine (²J_CF) of around 25 Hz.

-

-

CH Carbons (C-5, C-7):

-

These carbons appear in the more shielded region of the aromatic spectrum. Their exact positions are influenced by the combined electronic effects of the substituents. Both will show two-bond or three-bond C-F couplings (²J_CF or ³J_CF), typically in the range of 20-30 Hz, which aids in their definitive assignment.[5]

-

Conclusion

The structural elucidation of this compound is definitively achieved through the combined application of ¹H and ¹³C NMR spectroscopy. The analysis presented in this guide demonstrates how a systematic approach, grounded in the fundamental principles of chemical shifts and spin-spin coupling, allows for the unambiguous assignment of every proton and carbon signal. The characteristic C-F coupling constants, in particular, serve as powerful diagnostic tools. This in-depth guide provides drug development professionals and researchers with the necessary framework and authoritative data to confidently identify and characterize this important heterocyclic compound.

References

-

Ranatunge, R. R., et al. A comparison of the chemical shifts of para- and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. UQ eSpace, The University of Queensland. Available from: [Link]

-

Ding, Q., et al. (2010). Synthesis of 2-Aminobenzothiazole via FeCl3-Catalyzed Tandem Reaction of 2-Iodoaniline with Isothiocyanate in Water. Green Chemistry, Supplementary Material. The Royal Society of Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8706, Benzo(d)thiazol-2-amine. Available from: [Link]

-

Al-Ostath, O. M. S., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available from: [Link]

-

Patel, N. B., & Shaikh, F. M. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry. Available from: [Link]

-

Hurdle, J. G., et al. (2011). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Journal of Antimicrobial Chemotherapy. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023). Available from: [Link]

-

Reddy, D. R. S., et al. (2013). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica. Available from: [Link]

-

Sharma, P., et al. (2019). Synthesis, Characterization and Biological Screening of Schiff bases derived from 4, 6-difluoro-2-amino Benzothiazole. ResearchGate. Available from: [Link]

Sources

- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]

Mass Spectrometry of 4-chloro-6-fluoro-1,3-benzothiazol-2-amine: An In-depth Technical Guide

Introduction

4-chloro-6-fluoro-1,3-benzothiazol-2-amine is a halogenated heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its structural complexity, featuring a benzothiazole core substituted with both chlorine and fluorine, presents a unique analytical challenge. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such molecules. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, offering insights into its ionization, fragmentation behavior, and the experimental considerations necessary for its robust characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the mass spectrometric properties of this compound.

Molecular Structure and Isotopic Considerations

The chemical structure of this compound is presented below:

Chemical Formula: C₇H₄ClFN₂S Molecular Weight: 202.64 g/mol

A critical aspect of the mass spectrometry of this compound is the presence of chlorine, which has two stable isotopes: ³⁵Cl (75.77% natural abundance) and ³⁷Cl (24.23% natural abundance). This results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with a peak at M+2 having an intensity of approximately one-third of the M peak.[1] This isotopic signature is a powerful diagnostic tool in identifying the presence of chlorine in an unknown analyte.

Experimental Approach: A Validating Workflow

The reliable mass spectrometric analysis of this compound requires a systematic and well-controlled experimental workflow. The following diagram outlines a recommended approach, from sample preparation to data interpretation.

Caption: A comprehensive workflow for the mass spectrometric analysis of this compound.

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Accurately weigh 1 mg of this compound.

-

Dissolve the compound in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Further dilute the stock solution with the same solvent to a working concentration of 1-10 µg/mL. The final concentration should be optimized based on instrument sensitivity.

-

-

Mass Spectrometer Configuration:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is recommended due to the presence of the basic amine group, which is readily protonated. Atmospheric pressure chemical ionization (APCI) could be an alternative if ESI proves inefficient.

-

Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is preferred to enable accurate mass measurements for elemental composition determination.

-

MS/MS Analysis: Collision-Induced Dissociation (CID) should be employed to induce fragmentation of the protonated molecular ion. The collision energy should be ramped to observe the evolution of fragment ions.

-

-

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺ and confirm its isotopic pattern.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor for MS/MS analysis. Acquire fragment ion spectra at varying collision energies to build a comprehensive fragmentation profile.

-

Anticipated Mass Spectrum and Fragmentation Pathways

Based on the principles of mass spectrometry and the known fragmentation patterns of related benzothiazole and halogenated aromatic compounds, a theoretical fragmentation pathway for this compound can be proposed.[2][3]

Molecular Ion

The protonated molecular ion, [M+H]⁺, is expected to be observed at m/z 203.99 (for the ³⁵Cl isotope) and m/z 205.99 (for the ³⁷Cl isotope) in a high-resolution mass spectrum. The relative abundance of these peaks will be approximately 3:1, characteristic of a monochlorinated compound.[1]

Proposed Fragmentation Pathways

The fragmentation of the protonated molecular ion is likely to proceed through several key pathways, initiated by the cleavage of the benzothiazole ring system and the loss of substituents.

Caption: Proposed major fragmentation pathways for protonated this compound.

Explanation of Key Fragmentation Steps:

-

Loss of HCN: A common fragmentation pathway for 2-aminobenzothiazoles involves the elimination of hydrogen cyanide from the aminothiazole portion of the ring system, leading to a more stable ion.

-

Loss of Chlorine Radical: The cleavage of the carbon-chlorine bond can result in the loss of a chlorine radical. While less common for aryl chlorides under ESI conditions compared to electron ionization, it can be observed at higher collision energies.

-

Ring Cleavage: The benzothiazole ring can undergo cleavage, potentially through a retro-Diels-Alder-type mechanism, leading to the formation of smaller, stable fragment ions.

Tabulated Summary of Expected Ions

| m/z (³⁵Cl / ³⁷Cl) | Proposed Formula | Description |

| 203.99 / 205.99 | [C₇H₅ClFN₂S]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 176.98 / 178.98 | [C₆H₃ClFN₂S]⁺ | Loss of HCN from the aminothiazole ring |

| 169.02 | [C₇H₅FN₂S]⁺ | Loss of a chlorine radical |

| 143.98 | [C₅H₂FNS]⁺ | Result of ring cleavage |

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The use of high-resolution mass spectrometry allows for the confirmation of elemental compositions of the precursor and fragment ions, providing a high degree of confidence in the proposed structures. The observation of the characteristic 3:1 isotopic pattern for chlorine-containing ions serves as an internal validation of the data. Furthermore, systematic variation of the collision energy will reveal the precursor-product relationships between the observed ions, confirming the proposed fragmentation pathways.

Conclusion

The mass spectrometric analysis of this compound is a multifaceted process that requires careful experimental design and thoughtful data interpretation. By leveraging high-resolution mass spectrometry and tandem MS techniques, a wealth of structural information can be obtained. The predicted fragmentation pathways, centered on the loss of small neutral molecules and ring cleavage, provide a roadmap for the interpretation of experimental data. This guide serves as a foundational resource for scientists and researchers engaged in the analysis of this and structurally related compounds, enabling more efficient and accurate molecular characterization in the pursuit of new therapeutic agents.

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

- Fal'ko, V. S., Galkin, E. G., & Tolstikov, G. A. (1999). Mass spectrometric fragmentation of benzothiazole derivatives. Russian Chemical Bulletin, 48(10), 1935-1938.

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link][1]

Sources

The Strategic Core: 4-Chloro-6-fluoro-1,3-benzothiazol-2-amine as a Privileged Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Foreword: The Unseen Influence of Halogenation on a Privileged Scaffold

In the landscape of medicinal chemistry, the 2-aminobenzothiazole scaffold is a well-established "privileged structure," a molecular framework that demonstrates the ability to bind to a variety of biological targets.[1][2] Its rigid bicyclic system, rich in heteroatoms, provides a versatile template for designing novel therapeutic agents. This guide, however, focuses on a specific, strategically halogenated derivative: 4-chloro-6-fluoro-1,3-benzothiazol-2-amine . The deliberate introduction of chlorine and fluorine atoms onto the benzothiazole core is not a trivial modification. It is a calculated design choice that profoundly influences the molecule's physicochemical properties and, consequently, its utility as a cornerstone for drug development. The electron-withdrawing nature of these halogens can modulate the pKa of the 2-amino group, alter metabolic stability, enhance membrane permeability, and provide specific vectors for target engagement. This guide will dissect the synthesis, properties, and strategic applications of this building block, offering field-proven insights for its effective deployment in drug discovery programs.

Physicochemical Profile and Strategic Advantages

The unique substitution pattern of this compound imparts a distinct set of properties that medicinal chemists can leverage. The presence of fluorine, in particular, is a widely used strategy in drug design to enhance metabolic stability and binding affinity.[3]

| Property | Value | Source |

| CAS Number | 210834-98-3 | [4] |

| Molecular Formula | C₇H₄ClFN₂S | [4] |

| Molecular Weight | 202.64 g/mol | [4] |

| Boiling Point | 340.39°C at 760 mmHg | [4] |

| Density | 1.625 g/cm³ | [4] |

The strategic placement of a chloro group at the 4-position and a fluoro group at the 6-position creates a unique electronic and steric environment. This specific arrangement can influence:

-

Lipophilicity and Permeability: Halogens increase the lipophilicity of the molecule, which can improve its ability to cross cellular membranes.

-

Metabolic Stability: The C-F bond is exceptionally strong, making the 6-position resistant to oxidative metabolism. The chloro group can also block potential sites of metabolism.

-

Binding Interactions: The electronegative chlorine and fluorine atoms can participate in various non-covalent interactions with protein targets, such as halogen bonding, which can significantly enhance binding affinity and selectivity.

-

Reactivity Modulation: The electron-withdrawing halogens influence the nucleophilicity of the 2-amino group, which is a key handle for further chemical modifications.

Synthesis of the Core Building Block: A Validated Protocol

The most common and reliable method for synthesizing 2-aminobenzothiazoles is the Hugershoff reaction, which involves the cyclization of an aniline derivative with a thiocyanate salt in the presence of bromine. The following protocol is a synthesized methodology based on established procedures for analogous compounds.[5][6][7]

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Chloro-4-fluoroaniline

-

Potassium thiocyanate (KSCN)

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Methanol or Ethanol for recrystallization

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-chloro-4-fluoroaniline (0.01 mol) and potassium thiocyanate (0.08 mol) in glacial acetic acid (20 mL).[6] Cool the mixture in an ice-water bath to below room temperature.

-

Bromination: While maintaining the temperature below 10°C, add a solution of bromine (1.6 mL) in glacial acetic acid (6 mL) dropwise from the dropping funnel over approximately 1.5 to 2 hours.[6] The slow addition is critical to control the exothermic reaction and prevent the formation of side products.

-

Reaction Progression: After the complete addition of bromine, continue stirring the solution for an additional 2 hours while maintaining the cold temperature. Subsequently, allow the reaction mixture to stir at room temperature for 10-12 hours to ensure the completion of the cyclization.[3][6]

-

Work-up and Isolation: An orange or yellow precipitate will form. Add water (6 mL) to the slurry and heat the mixture to approximately 85-90°C to dissolve any impurities and improve the crystallinity of the product.[6]

-

Purification: Filter the hot solution to remove any insoluble materials. Allow the filtrate to cool to room temperature, and then place it in an ice bath to maximize precipitation. Collect the resulting yellow crystals by vacuum filtration, wash with cold water, and then recrystallize from a suitable solvent like ethanol or a benzene-ethanol mixture to obtain the pure 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole.[7] (Note: The nomenclature in some sources may vary, referring to the same isomer).

Causality Behind Experimental Choices:

-

Excess Thiocyanate: A significant excess of potassium thiocyanate is used to ensure the complete conversion of the aniline and to drive the equilibrium towards the formation of the thiocyanoaniline intermediate.

-

Glacial Acetic Acid: This serves as both a solvent and a catalyst, providing the acidic medium necessary for the electrophilic substitution and subsequent cyclization.

-

Controlled Bromine Addition: The bromination is the key step in forming the reactive species for cyclization. Slow, cooled addition prevents polybromination of the aromatic ring and controls the exothermic nature of the reaction.

-

Heating during Work-up: Heating the aqueous slurry helps to break down any unreacted intermediates and ensures a cleaner, more easily filterable product.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry: A Scaffold for Diverse Targets

The true value of this compound lies in its role as a versatile intermediate. The 2-amino group serves as a reactive handle for a wide array of chemical transformations, allowing for the construction of complex molecules with diverse pharmacological activities.

Anticancer Agents: Targeting Kinase Signaling

The 2-aminobenzothiazole scaffold is frequently employed in the design of kinase inhibitors.[2] Many kinases are overactive in cancer cells, promoting uncontrolled growth and survival.[1] Derivatives of this building block can be designed to fit into the ATP-binding pocket of specific kinases, disrupting their function.

For example, the 2-amino group can be acylated, condensed with aldehydes to form Schiff bases, or used in nucleophilic substitution reactions to append other pharmacophoric moieties.[8] These modifications are crucial for targeting enzymes like PI3Kγ, VEGFR-2, and various Cyclin-Dependent Kinases (CDKs), which are critical in cancer progression.[2][8][9]

Caption: Derivatization pathways for developing anticancer agents.

Antimicrobial and Anthelmintic Agents

The benzothiazole nucleus is a common feature in many antimicrobial agents. By incorporating the 4-chloro-6-fluoro-2-aminobenzothiazole core into larger structures, researchers have developed compounds with significant activity against various bacterial and fungal strains.[5][10][11]

A common strategy involves reacting the 2-amino group with an aldehyde to form a Schiff base, which is then cyclized with thioglycolic acid (mercaptoacetic acid) to yield thiazolidin-4-one derivatives.[5] These heterocyclic systems have shown promise as potent anthelmintic agents.[5]

Protocol: Synthesis of a Thiazolidinone Derivative

-

Schiff Base Formation: Reflux a mixture of this compound (0.01 mol) and a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 0.02 mol) in methanol (20 mL) with a few drops of glacial acetic acid for 5 hours.[5] The resulting solid (a Schiff base) is filtered and recrystallized.

-

Cyclization: Reflux the purified Schiff base (0.01 mol) with mercaptoacetic acid (0.01 mol) and a pinch of anhydrous zinc chloride in ethanol (50 mL) for 8 hours.[5] The zinc chloride acts as a Lewis acid catalyst. Upon cooling, the thiazolidinone product precipitates and can be purified by recrystallization.